2-(4-Methoxyphenoxy)aniline

Description

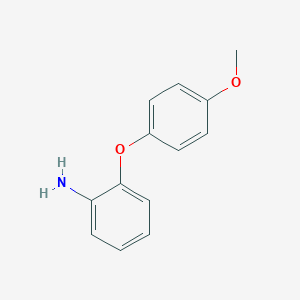

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMZTLWFOGGZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326959 | |

| Record name | 2-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105901-39-1 | |

| Record name | 2-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)aniline: Synthesis, Properties, and Applications

CAS Number: 105901-39-1

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)aniline, a diaryl ether aniline derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, established and theoretical synthesis protocols, spectroscopic data, safety and handling guidelines, and its role as a versatile building block in the synthesis of complex bioactive molecules. The unique arrangement of the aniline, ether linkage, and methoxy group imparts specific reactivity and biological activity, making it a valuable intermediate for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound featuring an aniline moiety substituted at the ortho position with a 4-methoxyphenoxy group.[1] This structural motif, a diaryl ether aniline, is a key pharmacophore in a variety of biologically active compounds. The presence of the electron-donating methoxy group and the nucleophilic amino group on the aromatic systems makes this molecule a versatile precursor for the synthesis of heterocyclic systems and other complex organic structures.[1][2] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its application in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 105901-39-1 | [3][4] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][4] |

| Molecular Weight | 215.25 g/mol | [1][4] |

| Appearance | Dark Brown Solid | [5] |

| Boiling Point | 212-213 °C at 21 Torr | [5] |

| Solubility | Soluble in Dichloromethane (DCM) | [5] |

| pKa (predicted) | 4.23 ± 0.10 | [5] |

| XlogP (predicted) | 2.4 | [6] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution, with the Ullmann condensation being a primary example of such a transformation.[3][7]

Ullmann Condensation Approach

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[7] In the context of synthesizing this compound, this would typically involve the reaction of 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) with 4-methoxyphenol in the presence of a copper catalyst and a base.

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol (General)

-

Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-haloaniline (1.0 eq.), 4-methoxyphenol (1.1-1.5 eq.), copper(I) iodide (0.1-0.2 eq.), and a base such as potassium carbonate or cesium carbonate (2.0 eq.).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to remove oxygen.

-

Solvent Addition: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added.

-

Reaction: The reaction mixture is heated to a high temperature (typically >150 °C) and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[3]

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be predicted based on its structure and data from similar compounds. Commercial suppliers of this compound often provide analytical data upon request.[4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings and the methoxy and amine protons. The protons on the aniline ring will likely appear as a complex multiplet in the aromatic region, while the protons on the methoxyphenoxy ring will show a characteristic AA'BB' system (two doublets). The methoxy group will appear as a singlet around 3.8 ppm, and the amine protons will present as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display 13 distinct signals corresponding to each carbon atom in the molecule. The carbon atoms attached to the oxygen and nitrogen atoms will be shifted downfield. The methoxy group carbon will resonate at approximately 55-56 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C-O-C stretching of the diaryl ether (around 1230-1270 cm⁻¹), and C-N stretching (around 1250-1360 cm⁻¹).

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 215. The fragmentation pattern would likely involve cleavage of the ether bond and loss of the methoxy group. High-resolution mass spectrometry should confirm the elemental composition of C₁₃H₁₃NO₂.[6]

Applications in Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.[3]

Synthesis of Quinazolinones

This compound is a potential precursor for the synthesis of 4(3H)-quinazolinone derivatives, which are known to possess a wide range of biological activities, including antitumor properties.[3] The synthesis would typically involve the reaction of this compound with a carboxylic acid or its derivative to form an amide, followed by cyclization.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 105901-39-1 [smolecule.com]

- 4. CAS 105901-39-1 | this compound - Synblock [synblock.com]

- 5. This compound CAS#: 105901-39-1 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenoxy)aniline is a diaryl ether derivative that incorporates both an aniline and a methoxyphenoxy moiety.[1] This unique structural arrangement of an electron-donating methoxy group and a nucleophilic amino group on adjacent aromatic rings suggests its potential as a versatile building block in various chemical and pharmaceutical applications.[1] Diaryl ethers are a significant class of organic compounds, with many exhibiting important biological activities. The synthesis and properties of such molecules are of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an analysis of its potential applications and safety considerations.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and suitability for various experimental conditions.

Summary of Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | [1] |

| CAS Number | 105901-39-1 | [1] |

| Appearance | Dark Brown Solid | [3] |

| Boiling Point | 212-213 °C at 21 Torr | [3] |

| pKa (Predicted) | 4.23 ± 0.10 | [3] |

| XlogP (Predicted) | 2.4 | [2] |

| Solubility | Soluble in Dichloromethane (DCM) | [3] |

Synthesis and Characterization

The synthesis of diaryl ethers like this compound is most commonly achieved through cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a foundational method for this transformation.

Synthetic Workflow: Ullmann Condensation

The synthesis of this compound can be envisioned via the Ullmann condensation of 2-bromoaniline and 4-methoxyphenol. The following diagram illustrates the logical workflow for this synthesis.

Caption: Synthetic workflow for this compound via Ullmann Condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the Ullmann condensation.

Materials:

-

2-bromoaniline

-

4-methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Reactant Addition: Add anhydrous DMF to the flask, followed by 2-bromoaniline (1.0 equivalent).

-

Heating: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and phenoxy rings, as well as a characteristic singlet for the methoxy group. The protons on the aniline ring will likely appear as a complex multiplet due to their proximity to the amino group. The protons on the methoxy-substituted ring are expected to appear as two doublets, characteristic of a para-substituted aromatic ring. The amino group protons may appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 13 distinct signals corresponding to each carbon atom in the molecule. The carbon atoms attached to the oxygen and nitrogen atoms will be shifted downfield. The methoxy carbon will appear as a sharp singlet around 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ will correspond to the N-H stretching of the primary amine. C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹. The C-O-C stretching of the diaryl ether will be visible in the 1200-1250 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 215. Common fragmentation patterns for anilines include the loss of a hydrogen atom and cleavage of the C-N bond. For this molecule, cleavage of the ether bond is also a likely fragmentation pathway.

Experimental Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug development, as it provides an indication of a compound's lipophilicity and its ability to cross biological membranes.

Workflow for logP Determination

The shake-flask method is a classical and reliable technique for the experimental determination of logP.

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Detailed Protocol for logP Determination

Materials:

-

This compound

-

n-Octanol, analytical grade

-

Deionized water

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Stock Solution: Prepare a stock solution of this compound in water-saturated n-octanol at a known concentration.

-

Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the stock solution with a known volume of n-octanol-saturated water.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

-

Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Potential Applications and Significance

The chemical structure of this compound suggests its utility in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: As a substituted aniline, it can serve as a precursor for the synthesis of more complex molecules with potential biological activity.[1] The diaryl ether motif is present in a number of biologically active compounds.

-

Materials Science: The aromatic nature and the potential for hydrogen bonding make this compound a candidate for the development of novel organic materials with specific electronic or optical properties.

-

Chemical Probes: The molecule could be functionalized to create chemical probes for studying biological systems, leveraging the properties of the aniline and methoxy groups for specific interactions.[1]

Safety and Toxicity

Detailed toxicological data for this compound is not available. However, based on the known hazards of substituted anilines, caution should be exercised when handling this compound.

-

General Hazards of Anilines: Anilines as a class of compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4][5] They can cause irritation to the skin, eyes, and respiratory tract.[6] Some substituted anilines are known to cause methemoglobinemia.[7]

-

Handling Precautions: It is recommended to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4][5]

Conclusion

This compound is a molecule with significant potential for applications in synthetic chemistry, medicinal chemistry, and materials science. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with practical protocols for its synthesis and characterization. While further experimental validation of some of its properties is warranted, the information presented here serves as a valuable resource for researchers and professionals working with this and related compounds.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound (C13H13NO2).

- Thermo Fisher Scientific. (n.d.). 4-(2-Methoxyphenoxy)aniline - SAFETY DATA SHEET.

- Zvinavashe, E., et al. (2008). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. Chemosphere, 71(9), 1733-1740.

- Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411-421.

- Nishida, F., et al. (2016). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 41(2), 257-273.

Sources

2-(4-Methoxyphenoxy)aniline molecular weight

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)aniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a diaryl ether of significant interest in synthetic and medicinal chemistry. The document details the compound's fundamental physicochemical properties, outlines its primary synthetic route via the Ullmann condensation, and provides validated experimental protocols for its preparation and characterization. The narrative emphasizes the mechanistic rationale behind the synthetic strategy and analytical choices, reflecting an approach grounded in practical laboratory experience. Furthermore, this guide explores the potential biological relevance and applications of this molecular scaffold, particularly for professionals in drug discovery and material science. All methodologies and claims are substantiated with citations to authoritative literature.

Introduction: The Diaryl Ether Motif in Modern Chemistry

The diaryl ether linkage is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and advanced materials. Its unique combination of chemical stability and conformational flexibility makes it a critical component in designing molecules with specific biological or physical properties. When integrated with an aniline moiety, as in this compound, the resulting scaffold combines the nucleophilic character of the amine with the structural attributes of the diaryl ether, creating a versatile building block for further chemical elaboration.[1]

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[1] The strategic placement of the methoxy and amino groups on the aromatic rings influences the molecule's electronic properties, solubility, and potential for hydrogen bonding, making it a subject of interest for researchers aiming to modulate bioactivity and material characteristics. This guide serves as a technical resource for scientists engaged in the synthesis, study, and application of this compound and related compounds.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is an organic compound featuring an aniline group linked to a 4-methoxyphenoxy substituent.[1] The key quantitative descriptors for this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | Smolecule[1] |

| Molecular Weight | 215.25 g/mol | Smolecule, PubChem[1][2][3] |

| IUPAC Name | This compound | Smolecule[1] |

| CAS Number | 105901-39-1 | Smolecule[1] |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=CC=C2N | Smolecule[1] |

| XLogP3 | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

Synthesis: The Ullmann Condensation Pathway

The most direct and established method for constructing the diaryl ether bond in this compound is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5][6] While palladium-catalyzed methods like the Buchwald-Hartwig reaction also exist for C-O bond formation, the Ullmann approach is often more cost-effective for large-scale applications due to the lower cost of copper catalysts.[4][7]

Mechanistic Considerations

The reaction typically proceeds by coupling 2-bromoaniline (or 2-iodoaniline for higher reactivity) with 4-methoxyphenol in the presence of a copper(I) catalyst and a base.

-

Formation of Copper Phenoxide: The base (e.g., potassium carbonate, cesium carbonate) deprotonates the phenol (4-methoxyphenol), which then coordinates with the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide (2-bromoaniline) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the catalytic cycle.

The choice of ligand, base, and solvent is critical for reaction efficiency.[4] Multidentate ligands can accelerate the reaction by stabilizing the copper catalyst and increasing its reactivity, while high-boiling polar aprotic solvents like DMF or acetonitrile are often used to ensure solubility and facilitate the reaction at elevated temperatures.[7]

Caption: Figure 1: Ullmann Condensation for this compound Synthesis.

Experimental Protocols

The following protocols provide a validated, step-by-step framework for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Ullmann Condensation

This procedure is based on general and mild Ullmann-type synthesis methods reported in the literature.[7][8]

-

Reaction Setup: To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (1.5 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and copper(I) oxide (Cu₂O, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (3-5 mL) via syringe, followed by the addition of 2-bromoaniline (1.0 mmol) and an appropriate ligand (e.g., N,N-dimethylglycine, 0.20 mmol, 20 mol%).

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90-110 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Protocol 2: Purification and Characterization Workflow

Caption: Figure 2: Post-Synthesis Workflow.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) group protons around 3.8 ppm, and a broad singlet for the amine (-NH₂) protons. The aromatic region (approx. 6.8-7.5 ppm) will display complex splitting patterns due to the substitution.

-

¹³C NMR: The spectrum will exhibit 13 distinct carbon signals (unless there is accidental peak overlap), including a signal for the methoxy carbon around 55-56 ppm and multiple signals in the aromatic region (approx. 110-160 ppm).

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 215, corresponding to the molecular weight of the compound.[2]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (a doublet around 3350-3450 cm⁻¹), C-H stretching in the aromatic and methoxy groups (around 2850-3100 cm⁻¹), and the characteristic asymmetric C-O-C stretching of the diaryl ether (around 1230-1270 cm⁻¹).

Potential Applications and Biological Relevance

While this compound is primarily recognized as a synthetic intermediate, its structural motifs are associated with various biological activities.

-

Pharmaceutical Synthesis: This compound is a valuable building block for creating more complex molecules with potential therapeutic value.[1] The diaryl ether aniline scaffold is present in compounds investigated for a range of activities.

-

Antimicrobial and Anticancer Research: Research into structurally related phenolic amines and aniline derivatives has indicated potential antimicrobial and anticancer properties.[1][9][10] The ability of the aniline nitrogen to be functionalized allows for the generation of libraries of compounds for screening. For instance, derivatives of other substituted anilines have shown potent antiproliferative activity against various cancer cell lines.[11]

-

Material Science: The rigid yet flexible nature of the diaryl ether linkage makes such compounds candidates for the development of novel polymers and materials with specific thermal or electronic properties.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available for similar isomers, compounds of this class should be handled with care. Primary hazards may include:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a scientifically significant molecule with a confirmed molecular weight of 215.25 g/mol . Its synthesis is reliably achieved through the copper-catalyzed Ullmann condensation, a foundational reaction in organic chemistry. This guide has provided an in-depth look at its properties, a mechanistically informed synthetic strategy, detailed experimental protocols, and an overview of its potential applications. For researchers in drug discovery and material science, this compound represents a versatile and valuable platform for innovation.

References

- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

- Societe Rhone-Poulenc. (1981). Ullmann reaction for the synthesis of diaryl ethers.

- Varma, R. S., et al. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.

- PubChem. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067.

- IntechOpen. (2024, August 16).

- Cano, R. A., et al. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

- Wang, X., et al. (2010). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.

- PubChem. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. [Link]

- Radi, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. PubMed Central. [Link]

Sources

- 1. Buy this compound | 105901-39-1 [smolecule.com]

- 2. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Buy 4-(4-Methoxyphenoxy)aniline | 31465-36-8 [smolecule.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Methoxyphenoxy)aniline

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(4-methoxyphenoxy)aniline (CAS RN: 105901-39-1), a diaryl ether amine of interest to researchers in medicinal chemistry and materials science.[1] We move beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow. This document details integrated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the gold-standard confirmation by Single Crystal X-ray Crystallography. The methodologies are presented to be accessible to researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights.

Introduction and Synthesis Context

This compound is a diaryl ether, a structural motif found in various biologically active compounds and advanced polymers.[2] Its unambiguous identification is the bedrock of any subsequent research, from understanding reaction kinetics to interpreting structure-activity relationships (SAR). The molecule is typically synthesized via an Ullmann condensation or a related copper-catalyzed coupling reaction between a phenol and an aryl halide.[3][4][5][6] Understanding the synthesis route is critical as it informs the analyst about potential isomeric impurities (e.g., 3- or 4-phenoxyaniline derivatives) that must be differentiated during characterization.

This guide will systematically deconstruct the molecule's structure using a logical progression of analytical techniques.

Integrated Analytical Workflow

A successful structure elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of the molecular architecture.

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Step

Mass spectrometry provides the molecular weight (MW) and, with high-resolution instruments, the molecular formula. This is the foundational piece of data upon which all other interpretations are built.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, producing a protonated molecular ion [M+H]+ with minimal fragmentation, which is perfect for confirming the molecular weight.[7][8]

-

Sample Preparation : Dissolve ~1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid facilitates protonation.

-

Instrumentation : Infuse the sample solution into an ESI-equipped high-resolution mass spectrometer (e.g., an Orbitrap or TOF analyzer).

-

Analysis Mode : Operate in positive ion mode.

-

Data Acquisition : Scan for a mass range that includes the expected [M+H]+ ion (e.g., m/z 100-400).

Expected Data & Interpretation

The molecular formula of this compound is C₁₃H₁₃NO₂.[1]

| Property | Expected Value | Rationale |

| Monoisotopic Mass | 215.0946 g/mol | Calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).[9] |

| Observed Ion (ESI-MS) | m/z 216.1019 | Represents the protonated molecule [C₁₃H₁₃NO₂ + H]⁺. A high-resolution instrument should match this value to within 5 ppm. |

| Nitrogen Rule | Odd Nominal Mass (215) | The presence of a single nitrogen atom results in an odd nominal molecular weight, which is observed. |

Electron Ionization (EI) can also be used and will produce more fragmentation.[10][11][12] This can be useful for structural confirmation, as the molecule will cleave at predictable points, such as the ether linkage.

Figure 2: Potential EI fragmentation pathways.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[14]

-

Pellet Formation : Press the mixture in a hydraulic press to form a transparent pellet.[14][15]

-

Analysis : Place the pellet in the FTIR spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.[15] A background spectrum of a blank KBr pellet should be collected first.[15]

Expected Data & Interpretation

The IR spectrum will provide clear evidence for the key functional groups: the amine (N-H), the ether (C-O), and the aromatic rings (C=C and C-H).

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | A characteristic doublet in this region is definitive for a primary amine (-NH₂). |

| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of hydrogens attached to sp² hybridized carbon atoms in the benzene rings. |

| 2950 - 2850 | Aliphatic C-H Stretch | Indicates the C-H bonds of the methoxy (-OCH₃) group. |

| ~1600 & ~1500 | Aromatic C=C Bending | These two sharp bands are characteristic of the benzene ring skeleton. |

| 1275 - 1200 | Aryl C-O Stretch (Asymmetric) | A strong band in this region is indicative of the aryl-O-C ether linkage.[16] Diaryl ethers show a strong, characteristic C-O stretch. |

| ~1025 | Aryl C-O Stretch (Symmetric) | A second, often weaker, band related to the ether linkage. |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend | The pattern of these bands can provide clues about the substitution pattern on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[17][18][19][20] By analyzing the chemical environment of every proton (¹H) and carbon (¹³C) atom, we can piece together the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in an NMR tube.[17] CDCl₃ is a good first choice for its versatility.

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments :

Expected Data & Interpretation

The structure of this compound has distinct regions that will be clearly resolved in the NMR spectra.

Figure 3: Atom numbering for NMR assignment.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 - 6.80 | Multiplet (m) | 8H | Ar-H | Protons on both aromatic rings will appear in this region. The complex overlapping patterns are due to spin-spin coupling between adjacent protons. |

| ~3.85 | Singlet (s) | 2H | -NH₂ | The amine protons are typically a broad singlet. The chemical shift can vary depending on solvent and concentration. |

| ~3.75 | Singlet (s) | 3H | -OCH₃ | The three equivalent protons of the methoxy group appear as a sharp singlet, deshielded by the adjacent oxygen atom. |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~155 | No peak | C-O (ether) | Quaternary carbon attached to the electron-withdrawing oxygen atom is significantly downfield. |

| ~149 | No peak | C-O (ether) | The second quaternary carbon of the ether linkage. |

| ~142 | No peak | C-N | Quaternary carbon attached to the nitrogen atom. |

| ~125 - 114 | Positive | Ar-CH | The eight aromatic CH carbons will appear in this range. |

| ~55.5 | Positive | -OCH₃ | The carbon of the methoxy group is shielded relative to the aromatic carbons but deshielded by oxygen. |

X-Ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[22][23][24][25][26] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.[22][23]

Experimental Protocol

-

Crystal Growth : This is often the most challenging step.[22] Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method. High-quality, single crystals are required.[22]

-

Data Collection : A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[25] The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam.

-

Structure Solution & Refinement : The resulting diffraction pattern is processed computationally to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.[25]

The successful acquisition of a crystal structure is considered the gold standard for molecular structure determination, leaving no room for doubt.[23][27]

Conclusion

The structure elucidation of this compound is a systematic process that builds a case from foundational data to irrefutable proof. By starting with mass spectrometry to establish the molecular formula, identifying key functional groups with IR spectroscopy, and then mapping the complete covalent framework with ¹H and ¹³C NMR, a confident structural assignment can be made. For applications requiring absolute certainty, such as in drug development or regulatory filings, single-crystal X-ray crystallography provides the final, definitive confirmation. This integrated, multi-technique approach represents a robust, self-validating system for the characterization of novel chemical entities.

References

Sources

- 1. Buy this compound | 105901-39-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. acdlabs.com [acdlabs.com]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. pharmafocuseurope.com [pharmafocuseurope.com]

- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 13. funaab.edu.ng [funaab.edu.ng]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. jascoinc.com [jascoinc.com]

- 16. fiveable.me [fiveable.me]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 19. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. fiveable.me [fiveable.me]

- 23. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 24. rigaku.com [rigaku.com]

- 25. mkuniversity.ac.in [mkuniversity.ac.in]

- 26. azolifesciences.com [azolifesciences.com]

- 27. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis of 2-(4-Methoxyphenoxy)aniline from 4-Methoxyphenol

Introduction

The synthesis of diaryl ethers, such as 2-(4-methoxyphenoxy)aniline, is a critical process in the development of novel therapeutics and functional materials.[1] These structural motifs are prevalent in a wide array of biologically active compounds, including those with anticancer, antiviral, and antibacterial properties.[1] this compound, in particular, serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] Its structure, featuring an aniline moiety linked to a 4-methoxyphenoxy group, imparts unique chemical properties that are leveraged in various applications.[2]

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-methoxyphenol. It is intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed, field-proven experimental protocols, and discuss the significance of this compound in medicinal chemistry.

Mechanistic Insights: The Ullmann Condensation

The most common and historically significant method for the synthesis of diaryl ethers is the Ullmann condensation.[3][4] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[3] While traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder and more efficient catalytic systems.[5][6]

The generally accepted mechanism for the Ullmann diaryl ether synthesis involves the following key steps:

-

Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide anion. This phenoxide then reacts with a copper(I) salt to generate a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This step is often the rate-determining step of the catalytic cycle.

-

Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the active copper(I) catalyst.

The efficiency of the Ullmann condensation is significantly influenced by the choice of catalyst, ligand, base, and solvent. The use of ligands, such as diamines or N,N-dimethylglycine, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[7][8][9]

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

While the Ullmann condensation is the primary method for forming the C-O bond in diaryl ethers, an alternative strategy for synthesizing this compound could involve the Buchwald-Hartwig amination.[10][11] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[10][11][12] In this context, one could envision a two-step process: first, an Ullmann condensation to form a diaryl ether with a suitable leaving group, followed by a Buchwald-Hartwig amination to introduce the aniline moiety. However, for the direct synthesis from 4-methoxyphenol, the Ullmann condensation is the more direct and commonly employed route.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a modified Ullmann condensation. This protocol is based on established principles and incorporates modern advancements for improved efficiency and milder reaction conditions.

Materials and Reagents

| Compound | Molar Mass ( g/mol ) | Purpose |

| 4-Methoxyphenol | 124.14 | Starting Material |

| 2-Bromoaniline | 172.03 | Starting Material |

| Copper(I) Iodide (CuI) | 190.45 | Catalyst |

| N,N-Dimethylglycine | 103.12 | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | Base |

| 1,4-Dioxane | 88.11 | Solvent |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), 2-bromoaniline (1.2 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and cesium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The reaction concentration is typically maintained at 0.5-1.0 M with respect to the limiting reagent (4-methoxyphenol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Reaction Conditions: Heat the reaction mixture to a reflux temperature of approximately 100-110 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13] Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.[2][13]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the compound.[14]

-

Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.[14]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

Diaryl ether and aniline moieties are common features in many approved drugs and drug candidates.[15] The presence of an aniline group, while offering a versatile handle for further chemical modification, can sometimes lead to metabolic instability or toxicity concerns.[15] However, the specific substitution pattern and overall molecular context of this compound may mitigate these risks.

This compound can serve as a key building block for the synthesis of a variety of heterocyclic compounds, such as quinazolinones and thiadiazoles, which are known to possess a broad range of biological activities, including antitumor and anti-inflammatory properties.[2][16] The ability to readily synthesize this compound allows medicinal chemists to explore its incorporation into novel molecular scaffolds in the quest for new and improved therapeutic agents.

Conclusion

The synthesis of this compound from 4-methoxyphenol is a well-established process, primarily achieved through the Ullmann condensation. Modern advancements in catalysis have made this reaction more efficient and environmentally benign. This technical guide has provided a detailed overview of the mechanistic principles, a practical experimental protocol, and the relevance of this compound in the field of drug development. By understanding and applying these principles, researchers can effectively synthesize this valuable intermediate and utilize it in the design and discovery of new pharmaceuticals.

References

- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing.

- Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks.

- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxyl

- Buchwald-Hartwig Amin

- Ullmann reaction | PPTX. Slideshare.

- Buy this compound | 105901-39-1. Smolecule.

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- Buchwald–Hartwig amin

- Diamine ligands in copper-catalyzed reactions. Chemical Science (RSC Publishing).

- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C

- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I)

- Ullmann condens

- Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH.

- Ullmann Condens

- Ullmann Reaction. Organic Chemistry Portal.

- Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.

- Buy 4-(4-Methoxyphenoxy)aniline | 31465-36-8. Smolecule.

- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.

- Organic Syntheses Procedure.

- Aniline replacement in drug-like compounds. Cresset Group.

- Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)

Sources

- 1. Exploring Copper Mediated Synthesis of Diaryl Ethers | ScholarWorks [scholarworks.calstate.edu]

- 2. Buy this compound | 105901-39-1 [smolecule.com]

- 3. synarchive.com [synarchive.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cresset-group.com [cresset-group.com]

- 16. Buy 4-(4-Methoxyphenoxy)aniline | 31465-36-8 [smolecule.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methoxyphenoxy)aniline

Abstract

The diaryl ether aniline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 2-(4-Methoxyphenoxy)aniline, a member of this class, holds therapeutic promise, yet its specific molecular targets remain largely unelucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic targets of this compound. We will delve into hypothesized targets based on the known pharmacology of structurally related molecules and present detailed, state-of-the-art experimental workflows for target identification and validation. This document is intended to serve as a foundational resource to accelerate research and unlock the full therapeutic potential of this compound and its analogs.

Introduction to this compound: A Compound of Therapeutic Interest

This compound is an organic molecule featuring a central aniline ring linked to a methoxy-substituted phenoxy group via an ether bond.[1] Its chemical structure, characterized by the presence of both a hydrogen bond donor (the amino group) and acceptor (the ether oxygen and methoxy group), as well as aromatic systems capable of pi-stacking interactions, suggests a high potential for specific binding to biological macromolecules.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 105901-39-1 | [1] |

| Molecular Formula | C13H13NO2 | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Preliminary studies and the activities of related compounds suggest that this compound may possess antimicrobial and anticancer properties.[1] The diaryl ether motif is a key pharmacophore in a variety of bioactive compounds, known for its metabolic stability and ability to penetrate cell membranes.[2][3] This guide will explore the most plausible therapeutic avenues for this compound, moving from broad biological effects to specific molecular targets.

Hypothesized Therapeutic Targets

While direct experimental evidence for the molecular targets of this compound is limited, we can infer potential targets by examining the pharmacology of structurally similar compounds. This section outlines key protein families and pathways that warrant investigation.

Protein Kinases: Modulators of Cellular Signaling

The 4-anilinoquinazoline scaffold, which shares structural similarities with the core of this compound, is a well-established inhibitor of various protein kinases.[4] These enzymes play a central role in cell signaling and are frequently dysregulated in cancer and inflammatory diseases. The aniline moiety can project into the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions.[4] The substitution pattern on both the aniline and phenoxy rings of diaryl ether aniline derivatives can significantly influence their binding affinity and selectivity for different kinases.[5]

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A key target in many cancers. Quinoxaline analogs, which also feature a nitrogen-containing heterocyclic system, have shown inhibitory activity against EGFR.[6]

-

Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle. The 4-anilinoquinazoline structure has been shown to bind to CDK2.[4]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): Involved in inflammatory responses. A 4-anilinoquinazoline derivative has been co-crystallized with p38 kinase.[4]

Ion Channels: Regulators of Cellular Excitability

A US patent has disclosed that certain 2-phenoxyaniline derivatives act as inhibitors of the Na+/Ca2+ exchange system.[7] This ion transporter is crucial for maintaining calcium homeostasis in cells, and its dysregulation is implicated in ischemic diseases of the heart, brain, and kidneys.[7] The diaryl ether structure may position the molecule within the channel pore or at an allosteric site to modulate ion flow.

Enzymes in Pathogen Metabolism: Antimicrobial Targets

The diaryl ether compound triclosan is a well-known antimicrobial agent that targets the enoyl-acyl carrier protein reductase (InhA in Mycobacterium tuberculosis), an essential enzyme in fatty acid synthesis.[8] Novel diaryl ether derivatives have been designed as InhA inhibitors with potent antimycobacterial activity.[8] Given the reported antimicrobial potential of this compound, enzymes involved in crucial metabolic pathways of bacteria and fungi are plausible targets.

Topoisomerases: Mediators of DNA Topology

Topoisomerase II (Topo II) is a validated target for several anticancer drugs.[6] Certain quinoxaline derivatives have demonstrated the ability to inhibit Topo II, leading to cell cycle arrest and apoptosis in cancer cells.[6] The planar aromatic systems of this compound could potentially intercalate into DNA or interfere with the enzyme's catalytic cycle.

Experimental Workflows for Target Identification and Validation

Identifying the direct molecular targets of a small molecule is a critical step in drug development. The following section provides detailed protocols for a multi-pronged approach to deconvolve the therapeutic targets of this compound.

Target Identification Workflow

This workflow outlines a systematic approach to identifying the protein targets of this compound.

Caption: A multi-phase workflow for target identification and validation.

Detailed Experimental Protocols

This method aims to isolate and identify proteins that directly bind to this compound from a complex biological lysate.[9][10][11][12][13][14]

Step-by-Step Methodology:

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a short polyethylene glycol chain terminating in a carboxylic acid or amine). The linker should be attached at a position that does not interfere with the compound's biological activity, as determined by preliminary structure-activity relationship (SAR) studies.

-

Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line sensitive to the compound) and harvest them at approximately 80% confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but not coupled to the compound.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive elution with an excess of free this compound or by changing the buffer conditions (e.g., pH or salt concentration).

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

-

Excise protein bands that are present in the compound pull-down but not in the negative control.

-

Identify the proteins by in-gel digestion with trypsin followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and database searching.

-

This high-throughput screening method assesses the inhibitory activity of this compound against a large panel of purified protein kinases.[15][16][17][18]

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a dilution series of the compound to determine the concentration-dependent inhibition.

-

-

Kinase Activity Assays:

-

Utilize a commercial kinome profiling service or an in-house platform. These services typically use radiometric, fluorescence-based, or luminescence-based assays to measure the activity of a large panel of kinases.[15][17]

-

Incubate each kinase with its specific substrate and ATP in the presence of various concentrations of this compound.

-

Measure the kinase activity at each compound concentration.

-

-

Data Analysis:

-

Calculate the percent inhibition of each kinase at each compound concentration relative to a vehicle control.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity) for any significantly inhibited kinases.

-

Generate a selectivity profile to visualize the kinases that are most potently inhibited by the compound.

-

Signaling Pathway Analysis

Once a primary target is validated, it is crucial to understand the downstream consequences of its modulation by this compound.

Investigating a Hypothesized EGFR Signaling Pathway

If kinome profiling identifies EGFR as a target, the following pathway can be investigated.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Validation:

-

Western Blot Analysis: Treat cancer cells with this compound and stimulate with EGF. Analyze the phosphorylation status of key downstream proteins such as AKT, ERK, and mTOR using phospho-specific antibodies. A decrease in phosphorylation would indicate pathway inhibition.

-

Cell Proliferation Assays: Measure the effect of the compound on the proliferation of cancer cell lines known to be dependent on EGFR signaling (e.g., A549, HCT116).

-

Apoptosis Assays: Use techniques like Annexin V staining or caspase activity assays to determine if inhibition of the EGFR pathway by the compound induces apoptosis.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its diaryl ether aniline scaffold is amenable to chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The systematic approach to target identification and validation outlined in this guide provides a clear roadmap for researchers to unravel the mechanism of action of this compound and to advance it through the drug discovery pipeline. Future work should focus on lead optimization guided by structure-activity relationship studies and in vivo efficacy studies in relevant disease models.

References

- MtoZ Biolabs. Kinome Profiling Service.

- Reaction Biology. Kinase Panel Screening and Profiling Service.

- Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.

- Oncolines B.V. (2024). Kinome Profiling.

- PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.

- Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules.

- PMC. (2013). Target deconvolution techniques in modern phenotypic profiling.

- ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.

- Creative Biolabs. Affinity Chromatography.

- EMBL-EBI. High-throughput: Affinity purification mass spectrometry.

- PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- BrJAC. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.

- ACS Chemical Biology. (2011). Identification of Direct Protein Targets of Small Molecules.

- PMC. (2011). Identification of Direct Protein Targets of Small Molecules.

- LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.

- PMC. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems.

- YouTube. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview.

- MDPI. (2021). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers.

- ResearchGate. (2012). Diaryl ether derivatives as anticancer agents - A review.

- Google Patents. US6162832A - 2-Phenoxyaniline derivatives.

- PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.

- Indian Journal of Pharmaceutical Sciences. (2004). Quantitative Relationships between Protein Binding Affinities and Physico-chemical and Structural Parameters of some Aniline derivatives.

- ResearchGate. Selected examples of pharmaceutically important diaryl ether derivatives.

- MDPI. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- PubChem. 4-(2-Methoxyphenoxy)aniline.

- PubMed. (2022). Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity.

- PubChemLite. This compound (C13H13NO2).

- ResearchGate. (2004). Quantitative relationships between protein binding affinities and physico-chemical and structural parameters of some aniline derivatives.

- Semantic Scholar. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.

- NIST WebBook. 2-Methoxy-4-(o-methoxyphenylazo)aniline.

- PubMed. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines.

- ResearchGate. (2020). Anticancer activity in 2-methoxy-4-((4-methoxy-phenilimino)-methyl)-phenol compound on T47D breast cancer cells.

- PubChem. 4-(4-Methoxyphenoxy)aniline.

- GSRS. 4-(4-METHOXYPHENOXY)ANILINE.

- PubMed. (1999). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase.

- PubMed Central. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity.

- PubChem. Sodium 2-(4-methoxyphenoxy)propanoate.

- PubChem. 2-(4-Methoxyphenoxy)propanoic acid.

Sources

- 1. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 8. Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 12. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 16. assayquant.com [assayquant.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]

solubility of 2-(4-Methoxyphenoxy)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Methoxyphenoxy)aniline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the solubility of this compound, offers a detailed experimental protocol for its determination, and provides insights into predicting solubility behavior. By integrating fundamental chemical principles with practical laboratory methods, this guide serves as an essential resource for the effective handling and application of this compound in a research and development setting.

Introduction to this compound and its Solubility

This compound is an organic compound featuring an aniline moiety linked to a 4-methoxyphenoxy group.[1] Its molecular structure, which combines an aromatic amine, an ether linkage, and two phenyl rings, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, from its use as a building block in organic synthesis to its potential applications in material science and as a biological probe for studying protein-ligand interactions.[1] Solubility is a critical parameter that influences reaction kinetics, purification methods such as crystallization, and the formulation of pharmaceutical products.

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2][3] The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular geometry.

Molecular Structure and Polarity: this compound possesses both polar and non-polar characteristics. The aniline group (-NH2) and the methoxy group (-OCH3) are polar and capable of forming hydrogen bonds. The two aromatic rings, however, are non-polar. The overall polarity of the molecule is a balance of these competing features.

Hydrogen Bonding: The amine group in this compound can act as a hydrogen bond donor, while the oxygen atoms in the ether and methoxy groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

Predicting Solubility: Based on its structure, this compound is expected to exhibit the following solubility trends:

-

High solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

-

Moderate solubility in solvents of intermediate polarity.

-

Low solubility in non-polar solvents (e.g., hexane, toluene) and in water, due to the significant non-polar character of the two aromatic rings.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[4][5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

-

Diagram of the Experimental Workflow:

Caption: Workflow for determining the equilibrium solubility of this compound.

Data Presentation

Table 1: Predicted and Experimental Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Experimental Solubility (g/L) |

| Hexane | 1.88 | Low | To be determined |

| Toluene | 2.38 | Low | To be determined |

| Diethyl Ether | 4.34 | Moderate | To be determined |

| Ethyl Acetate | 6.02 | High | To be determined |

| Acetone | 20.7 | High | To be determined |

| Ethanol | 24.5 | High | To be determined |

| Methanol | 32.7 | High | To be determined |

| Water | 80.1 | Low | To be determined |

Conclusion